molecular formula C17H20FNO3S B8520050 [1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-2-methyl- CAS No. 871114-05-5

[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-2-methyl-

Cat. No. B8520050
M. Wt: 337.4 g/mol
InChI Key: GCCUIQSCLMHTOQ-UHFFFAOYSA-N
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Patent
US07964643B2

Procedure details

Using a method analogous to that described in Example 40, 4-bromo-3-methylphenyl-sulfonic acid-(4-hydroxybutyl)-amide and 4-fluorophenyl boronic acid were reacted to give the title compound as a thick oil. δC (CDCl3, 62.9 MHz): 20.6, 26.4, 29.6, 43.1, 62.2, 115.4 (d, J 21.5), 124.5, 128.8, 130.5, 130.6, 136.1 (d, J 2.9), 136.9, 138.6, 145.3 and 162.4 (d, J 247.1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13](Br)=[C:12]([CH3:17])[CH:11]=1)(=[O:9])=[O:8].[F:18][C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1>>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([C:22]2[CH:23]=[CH:24][C:19]([F:18])=[CH:20][CH:21]=2)=[C:12]([CH3:17])[CH:11]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
OCCCCNS(=O)(=O)C1=CC(=C(C=C1)C1=CC=C(C=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.